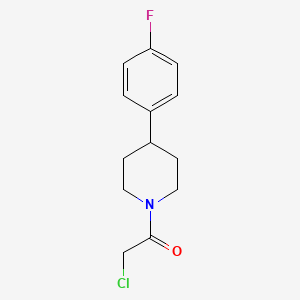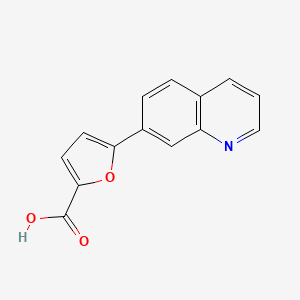
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a chemical compound that is commonly referred to as CFPE. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CFPE is a highly potent compound that has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. In
作用機序
The mechanism of action of CFPE is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. CFPE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes. CFPE has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFPE has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. CFPE has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, CFPE has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using CFPE in lab experiments is its high potency. CFPE is a highly potent compound that can be used at low concentrations, which can help reduce the cost of experiments. However, one of the limitations of using CFPE in lab experiments is its toxicity. CFPE has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CFPE. One area of research is the development of more potent and selective sigma-1 receptor ligands. Another area of research is the investigation of the potential therapeutic effects of CFPE on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of CFPE as an anti-tumor agent.
合成法
The synthesis of CFPE involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a catalyst to form 4-(4-fluorophenyl)piperidine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form CFPE. The final product is purified by recrystallization to obtain a high purity compound.
科学的研究の応用
CFPE has been used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. CFPE has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAMYJSDWOSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)



![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)
